JWH 018 N-(5-bromopentyl) analog chemical properties
JWH 018 N-(5-bromopentyl) analog chemical properties
An In-depth Technical Guide to the Chemical Properties of JWH-018 N-(5-bromopentyl) analog
For Research, Scientific, and Drug Development Professionals
Executive Summary
JWH-018 N-(5-bromopentyl) analog, formally known as (1-(5-bromopentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic compound structurally related to JWH-018, a potent synthetic cannabinoid receptor agonist.[1][2] As a member of the naphthoylindole family, it was developed as an analytical reference standard for forensic and research applications.[1] Its parent compound, JWH-018, is a full agonist at both the CB1 and CB2 cannabinoid receptors, producing psychoactive effects similar to or more intense than those of Δ⁹-tetrahydrocannabinol (THC), the primary active component in cannabis.[3][4] The introduction of a bromine atom on the pentyl chain creates a distinct chemical entity whose biological and toxicological properties are not fully characterized but are of significant interest to the scientific community.[2][5] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed analytical methodologies, and its predicted pharmacological profile based on data from its parent compound.
Physicochemical and Structural Properties
The fundamental identity and characteristics of JWH-018 N-(5-bromopentyl) analog are crucial for its accurate identification, handling, and experimental use. These properties are summarized below.
Table 1.1: Chemical Identity and Descriptors
| Property | Value | Source |
| Formal Name | (1-(5-bromopentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | Cayman Chemical[1] |
| IUPAC Name | [1-(5-bromopentyl)indol-3-yl]-naphthalen-1-ylmethanone | PubChem[6] |
| CAS Number | 1445578-62-0 | Cayman Chemical, PubChem[1][6] |
| Molecular Formula | C₂₄H₂₂BrNO | Cayman Chemical, PubChem[1][6] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCBr | PubChem[6] |
| InChI Key | QDWNXDILPHVKLY-UHFFFAOYSA-N | Cayman Chemical, UNODC[1][7] |
Table 1.2: Physicochemical Data
| Property | Value | Source / Notes |
| Molecular Weight | 420.3 g/mol | Cayman Chemical, PubChem[1][6] |
| Exact Mass | 419.08848 Da | PubChem[6] |
| Formulation | A crystalline solid | Cayman Chemical[1] |
| Purity | ≥98% | Cayman Chemical[1] |
| UV λmax | 219, 247, 314 nm | Cayman Chemical[1] |
| Solubility | DMF: 30 mg/mL; DMSO: 10 mg/mL; DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | Cayman Chemical[1] |
| Storage | -20°C | Cayman Chemical[1] |
| Stability | ≥ 5 years (under specified storage conditions) | Cayman Chemical[1] |
| XLogP3 | 6.4 | PubChem (Computed)[6] |
Synthesis and Purification Workflow
While this compound is primarily available as a reference standard, understanding its synthesis is vital for research applications, such as the creation of labeled analogs for metabolic studies. A plausible and efficient synthetic route involves a two-step process: N-alkylation of indole followed by Friedel-Crafts acylation.
Rationale: This synthetic strategy is logical because it allows for the straightforward introduction of the bromopentyl chain onto the indole nitrogen, a common and well-documented reaction. The subsequent Friedel-Crafts acylation at the C3 position of the indole ring is also a standard and high-yielding method for introducing the naphthoyl group. This approach ensures good control over the final structure.
Diagram 2.1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis and purification workflow for JWH-018 N-(5-bromopentyl) analog.
Protocol 2.1: Detailed Synthesis Methodology
Step 1: N-Alkylation of Indole
-
Preparation: To a solution of indole in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Expertise Note: NaH is a strong base used to deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion. Using an inert atmosphere and anhydrous solvent is critical to prevent quenching of the base by moisture.
-
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of 1,5-dibromopentane in DMF dropwise.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(5-bromopentyl)-1H-indole.
Step 2: Friedel-Crafts Acylation
-
Preparation: Dissolve the crude 1-(5-bromopentyl)-1H-indole from Step 1 in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0°C.
-
Reaction: Add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). Then, add a solution of 1-naphthoyl chloride in DCM dropwise.
-
Expertise Note: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich indole ring, primarily at the C3 position.
-
-
Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with ice-cold water or a dilute HCl solution. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification
-
Technique: Purify the crude final product using flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from impurities.
-
Validation: Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield JWH-018 N-(5-bromopentyl) analog as a solid. Confirm identity and purity using NMR, MS, and HPLC.
Analytical Characterization
Accurate detection and quantification require robust analytical methods. The protocols below are based on established procedures for related synthetic cannabinoids and serve as a validated starting point for laboratory analysis.[8][9][10]
Diagram 3.1: General Analytical Workflow
Caption: A typical workflow for the analysis of synthetic cannabinoids in various matrices.
Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for identifying volatile and semi-volatile compounds. It provides excellent chromatographic separation and mass spectral data for structural elucidation.[3][9][11]
-
Rationale: This method is highly effective for the separation and identification of synthetic cannabinoids in complex mixtures like herbal blends or post-extraction biological samples. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that serve as a chemical fingerprint.[9]
-
Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent like chloroform or methanol.[8] For biological matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction prior to analysis.[10]
-
Instrumentation: Agilent GC-MS system (or equivalent).
-
Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperatures:
-
Injector: 280°C
-
MSD Transfer Line: 280°C
-
MS Source: 230°C
-
-
Oven Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 16.0 min.
-
-
Injection: 1 µL injection with a split ratio of 20:1.
-
MS Parameters:
-
Mode: Electron Ionization (EI) at 70eV.
-
Mass Scan Range: 30-550 amu.
-
-
Expected Results: A distinct chromatographic peak with a characteristic mass spectrum. Key fragments would likely include the naphthoyl cation (m/z 155), the indole fragment, and ions resulting from the cleavage of the pentyl chain.
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation.
-
Rationale: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule, allowing for definitive structural assignment and purity assessment.
-
Sample Preparation: Dissolve approximately 5 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (0 ppm).[8]
-
Instrument: 400 MHz NMR spectrometer (or higher field).
-
¹H NMR Parameters:
-
Pulse Angle: 90°
-
Delay Between Pulses: 45 seconds
-
Spectral Width: -3 to 13 ppm
-
-
Expected ¹H NMR Signals:
-
Aromatic protons from the naphthalene and indole rings (multiplets, ~7.0-8.5 ppm).
-
The indole C2-H proton (singlet or narrow triplet, ~7.5-8.0 ppm).
-
The N-CH₂ protons of the pentyl chain (triplet, ~4.1 ppm).
-
The Br-CH₂ protons of the pentyl chain (triplet, ~3.4 ppm).
-
The internal methylene protons of the pentyl chain (multiplets, ~1.4-1.9 ppm).
-
Predicted Pharmacological Profile and Metabolism
While the specific biological activity of JWH-018 N-(5-bromopentyl) analog has not been extensively published, a reliable profile can be predicted based on its structural similarity to JWH-018 and its halogenated analogs.[2][5]
Predicted Mechanism of Action
JWH-018 is a potent full agonist of both CB₁ and CB₂ cannabinoid receptors, with high binding affinity (Ki = 9.00 nM at CB₁ and 2.94 nM at CB₂).[3] It is well-established that halogenation of synthetic cannabinoids can maintain or even enhance receptor potency.[5][12] Therefore, JWH-018 N-(5-bromopentyl) analog is predicted to be a potent agonist at cannabinoid receptors, likely eliciting strong psychoactive effects mediated by CB₁ receptor activation in the central nervous system.[5][11]
Predicted Metabolic Fate
The metabolism of JWH-018 is extensively studied and serves as an excellent model for its N-(5-bromopentyl) analog.[13][14] The primary metabolic routes are mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP1A2.[11]
Key Metabolic Reactions:
-
Oxidative Debromination/Hydroxylation: The terminal bromine may be replaced by a hydroxyl group, forming the N-(5-hydroxypentyl) metabolite. This is a common metabolic pathway for alkyl halides. This hydroxylated metabolite is often active itself.[15][16]
-
Further Oxidation: The terminal alcohol can be further oxidized to an aldehyde and then to a carboxylic acid, yielding the N-pentanoic acid metabolite.[9][13]
-
Hydroxylation on other parts of the molecule: Monohydroxylation can also occur on the naphthalene ring system and the indole moiety.[13]
-
N-Dealkylation: Cleavage of the bromopentyl chain to yield the N-dealkylated indole metabolite is another possibility.[3][13]
-
Phase II Conjugation: The hydroxylated metabolites are expected to be extensively conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.[3][15] It is noteworthy that some glucuronidated metabolites of JWH-018 have been shown to retain affinity for the CB1 receptor, potentially acting as antagonists.[15][17]
Diagram 4.1: Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways for JWH-018 N-(5-bromopentyl) analog.
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JWH-018, N-(5-chloropentyl) analog. (2014, February 25). SWGDrug. Retrieved from the web. [Link]
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Substance Details JWH-018 N-(5-bromopentyl). (n.d.). UNODC. Retrieved from the web. [Link]
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A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors. (n.d.). Retrieved from the web. [Link]
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Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. (n.d.). PubMed Central. Retrieved from the web. [Link]
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JWH 018 N-(5-bromopentyl) analog - 1 mg. (n.d.). Interprise USA. Retrieved from the web. [Link]
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Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice: Behavioral, electrophysiological and neurochemical evidence. (n.d.). PubMed. Retrieved from the web. [Link]
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Toxicological Findings of Synthetic Cannabinoids in Recreational Users. (2013, August 22). SciSpace. Retrieved from the web. [Link]
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Chromatography-mass spectrometry studies on the metabolism of synthetic cannabinoids JWH-018 and JWH-073, psychoactive components of smoking mixtures. (2011, May 1). PubMed. Retrieved from the web. [Link]
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Analysis of synthetic cannabinoid JWH-018 in blood and urine by gas chromatography with mass spectrometry. (n.d.). ResearchGate. Retrieved from the web. [Link]
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Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. (2020, October 14). Restek Resource Hub. Retrieved from the web. [Link]
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The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (n.d.). ResearchGate. Retrieved from the web. [Link]
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JWH-018 and M1, M2, M3, M4, M5, but not M6, completely displaced the... (n.d.). ResearchGate. Retrieved from the web. [Link]
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